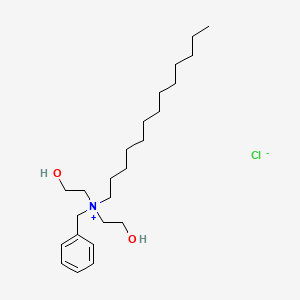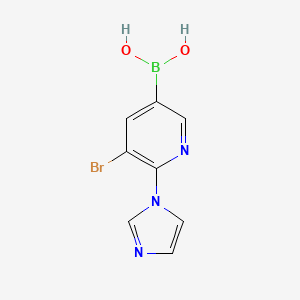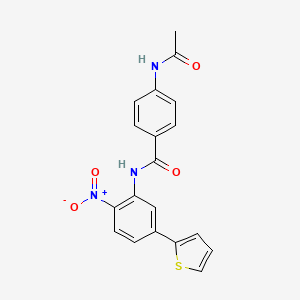
4-acetamido-N-(2-nitro-5-(thiophen-2-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetamido-N-(2-nitro-5-(thiophen-2-yl)phenyl)benzamide is a complex organic compound characterized by the presence of acetamido, nitro, and thiophene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-nitro-5-(thiophen-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach is the nitration of a thiophene-containing benzene derivative, followed by acetamidation. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acetamidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-acetamido-N-(2-nitro-5-(thiophen-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the thiophene ring.
Aplicaciones Científicas De Investigación
4-acetamido-N-(2-nitro-5-(thiophen-2-yl)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-acetamido-N-(2-nitro-5-(thiophen-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thiophene ring may also play a role in modulating the compound’s biological activity by interacting with specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 4-acetamido-N-(2-amino-5-(thiophen-2-yl)phenyl)benzamide
- 4-acetamido-N-(2-nitro-5-(phenyl)phenyl)benzamide
Uniqueness
4-acetamido-N-(2-nitro-5-(thiophen-2-yl)phenyl)benzamide is unique due to the presence of both nitro and thiophene groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H15N3O4S |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
4-acetamido-N-(2-nitro-5-thiophen-2-ylphenyl)benzamide |
InChI |
InChI=1S/C19H15N3O4S/c1-12(23)20-15-7-4-13(5-8-15)19(24)21-16-11-14(18-3-2-10-27-18)6-9-17(16)22(25)26/h2-11H,1H3,(H,20,23)(H,21,24) |
Clave InChI |
IXCGJOWTTDCRDR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=CS3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(52),3,5,7,9,11,13,16,18,20,22,24,26,29,31,33,35,37,39,42,44,46,48,50-tetracosaene](/img/structure/B14072189.png)

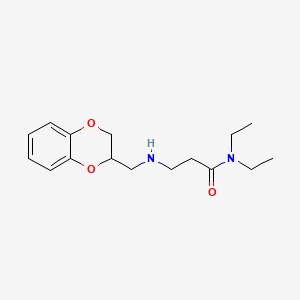
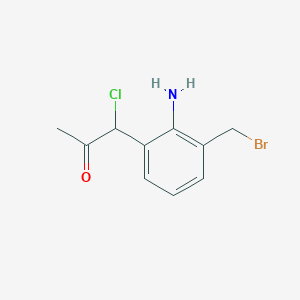

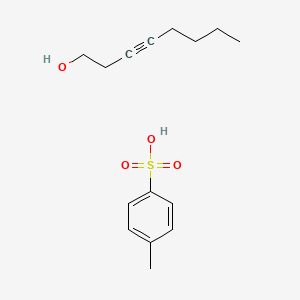
![(E)-3-(2-(4-hydroxy-3-methoxybenzylidene)-1-(2-hydroxyethyl)hydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B14072229.png)


